molecular formula C14H12N2O2 B5910304 4-Amino-4'-nitrostilbene CAS No. 7297-52-1

4-Amino-4'-nitrostilbene

Cat. No.: B5910304
CAS No.: 7297-52-1
M. Wt: 240.26 g/mol
InChI Key: CHIJEKAVDZLCJA-OWOJBTEDSA-N
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Description

4-Amino-4’-nitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of an amino group at one end and a nitro group at the other end of the stilbene backbone. This compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-nitrostilbene typically involves the condensation of 4-nitrobenzaldehyde with aniline in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the stilbene derivative. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of 4-Amino-4’-nitrostilbene may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction under milder conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-nitrostilbene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4,4’-diaminostilbene.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation typically involves sulfur trioxide or chlorosulfonic acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4,4’-diaminostilbene.

    Substitution: Formation of various substituted stilbene derivatives depending on the substituent introduced.

Scientific Research Applications

4-Amino-4’-nitrostilbene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments. Its unique electronic properties make it a valuable component in the development of organic semiconductors and nonlinear optical materials.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a building block for drug development.

    Industry: Utilized in the production of lightfast fluorescent dyes and pigments, which are used in textiles, plastics, and other materials.

Mechanism of Action

The mechanism by which 4-Amino-4’-nitrostilbene exerts its effects is primarily related to its electronic structure. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates a push-pull system, facilitating charge transfer across the molecule. This charge transfer is responsible for its strong fluorescence and nonlinear optical properties. In biological systems, the compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

    4-Dimethylamino-4’-nitrostilbene: Similar structure but with a dimethylamino group instead of an amino group, leading to different electronic properties.

    4-Nitrostilbene: Lacks the amino group, resulting in different reactivity and applications.

    4,4’-Diaminostilbene: Contains two amino groups, making it more reactive in certain chemical reactions.

Uniqueness: 4-Amino-4’-nitrostilbene is unique due to its balanced electronic properties, which make it suitable for a wide range of applications, from materials science to biological research. Its ability to undergo various chemical modifications further enhances its versatility and utility in different fields.

Properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H,15H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIJEKAVDZLCJA-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309264
Record name (E)-4-Amino-4′-nitrostilbene
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Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7297-52-1, 4629-58-7
Record name (E)-4-Amino-4′-nitrostilbene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Stilbenamine, 4'-nitro-, (E)-
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Record name NSC52232
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Record name (E)-4-Amino-4′-nitrostilbene
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Record name 4-(4-nitrostyryl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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